BIPHENYL-2,3,3',4'-TETRACARBOXYLIC ACID TETRAMETHYL ESTER
Overview
Description
Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate is an organic compound with a complex structure, characterized by the presence of four carboxylate groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate typically involves the use of Grignard reagents. One common method includes the reaction of o-xylene halide with magnesium and iodine in an organic solvent to form a Grignard reagent. This reagent then undergoes a coupling reaction in the presence of a catalyst, such as elemental manganese or a manganese-containing compound, to yield the desired product .
Industrial Production Methods
Industrial production methods for Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate often involve catalytic coupling reactions using haloxylene and organic nickel compounds as catalysts. These methods are designed to be efficient and scalable, suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in various biochemical assays.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it acts as a substrate for enzymes, undergoing oxidation or reduction reactions that produce detectable signals. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar biphenyl core but differs in the position and number of methyl groups.
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Another similar compound with different methyl group positions.
Uniqueness
Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate is unique due to the presence of four carboxylate groups, which impart distinct chemical properties and reactivity compared to other tetramethyl biphenyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
dimethyl 3-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-9-8-11(10-15(13)19(23)27-3)12-6-5-7-14(18(22)26-2)16(12)20(24)28-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZCUGHNARCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452370 | |
Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-36-6 | |
Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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